molecular formula C10H6Br2NO2Sb B14695701 Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- CAS No. 35592-47-3

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)-

Cat. No.: B14695701
CAS No.: 35592-47-3
M. Wt: 453.73 g/mol
InChI Key: OGSOHJDEDWBPBZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves classical methods such as the Skraup, Doebner-Miller, and Friedländer reactions The reaction conditions often include the use of bromine in chloroform for bromination and subsequent reactions to introduce the stibosooxy group .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and stibosooxy groups enhances its binding affinity to these targets, leading to various biological effects. For instance, it may inhibit enzyme activity or disrupt cellular processes, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 5,7-dibromo-6-methyl-8-(stibosooxy)- is unique due to the presence of the stibosooxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

35592-47-3

Molecular Formula

C10H6Br2NO2Sb

Molecular Weight

453.73 g/mol

IUPAC Name

(5,7-dibromo-6-methylquinolin-8-yl)oxy-oxostibane

InChI

InChI=1S/C10H7Br2NO.O.Sb/c1-5-7(11)6-3-2-4-13-9(6)10(14)8(5)12;;/h2-4,14H,1H3;;/q;;+1/p-1

InChI Key

OGSOHJDEDWBPBZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C(=C1Br)O[Sb]=O)N=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.